Solubility of methylisonicotinate N-oxide in organic solvents
Solubility of methylisonicotinate N-oxide in organic solvents
An In-depth Technical Guide to the Solubility of Methylisonicotinate N-oxide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methylisonicotinate N-oxide (CAS 3783-38-8), a heterocyclic compound of interest in pharmaceutical and chemical research. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound across a wide range of organic solvents. Consequently, this guide is structured to empower researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We present a detailed analysis of the molecule's physicochemical properties, a theoretically-grounded prediction of its solubility profile in common laboratory solvents, and a definitive, step-by-step experimental protocol for precise and reliable solubility measurement.
Introduction to Methylisonicotinate N-oxide
Methylisonicotinate N-oxide, also known as 4-(methoxycarbonyl)pyridine 1-oxide, is a derivative of pyridine, a fundamental scaffold in medicinal chemistry. Its structure is characterized by a pyridine ring that has been oxidized at the nitrogen atom and a methyl ester group at the 4-position.
The introduction of the N-oxide functional group dramatically alters the physicochemical properties of the parent pyridine molecule. The N-oxide group (N⁺-O⁻) is highly polar and zwitterionic, which significantly influences intermolecular interactions and, therefore, physical properties like melting point, boiling point, and, most critically, solubility.[1] Understanding the solubility of methylisonicotinate N-oxide is paramount for applications in drug discovery, where it can affect formulation, bioavailability, and reaction kinetics in synthetic chemistry.[2]
This guide addresses the current information gap by providing a predictive analysis based on first principles of physical organic chemistry and a reliable methodology for empirical data generation.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The key to predicting the solubility of methylisonicotinate N-oxide lies in understanding its molecular structure.
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The N-Oxide Group: This is the most dominant feature influencing polarity. The formal positive charge on the nitrogen and negative charge on the oxygen create a strong dipole moment. The oxygen atom is a powerful hydrogen bond acceptor, a critical factor for its interaction with protic solvents.
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The Pyridine Ring: The aromatic ring itself is a moderately polar system.
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The Methyl Ester Group (-COOCH₃): This group adds to the overall polarity and can also act as a hydrogen bond acceptor at its carbonyl oxygen.
Compared to its non-oxidized precursor, methyl isonicotinate—which is soluble in chloroform and ethyl acetate but only slightly soluble in water—the N-oxide derivative is expected to exhibit a significantly different solubility profile.[4] The high polarity of the N-oxide moiety will likely decrease its solubility in nonpolar solvents and substantially increase its affinity for polar solvents.
Predicted Solubility Profile of Methylisonicotinate N-oxide
Based on the principles of intermolecular forces, we can predict the solubility of methylisonicotinate N-oxide in various classes of organic solvents. The following table summarizes these predictions, providing a qualitative guide for solvent selection.
| Solvent Class | Representative Solvents | Key Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's hydroxyl group can act as a hydrogen bond donor to the highly receptive oxygen of the N-oxide group, leading to strong solute-solvent interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole Interactions | High to Moderate | These solvents have large dipole moments that can effectively solvate the polar N-oxide and ester groups. DMSO and DMF are particularly strong solvents for polar compounds. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Dipole-Dipole, London Dispersion | Moderate to Low | These solvents are polar but lack the strong hydrogen bonding or very high dipole moments of the previous classes. Solubility will depend on the balance between solvating the polar groups and the less polar aromatic ring. |
| Low Polarity Halogenated | Dichloromethane, Chloroform | Dipole-Dipole, London Dispersion | Low | While capable of some dipole interactions, these solvents are less effective at solvating the highly polar N-oxide group compared to more polar options. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | London Dispersion Forces | Very Low / Negligible | The weak van der Waals forces offered by these solvents cannot overcome the strong solute-solute interactions (crystal lattice energy) of the polar methylisonicotinate N-oxide. |
Experimental Determination of Thermodynamic Solubility
To obtain accurate, quantitative data, an empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended.[5] It involves allowing an excess of the solid solute to equilibrate with the solvent until a saturated solution is formed.
Detailed Experimental Protocol
This protocol describes a robust, self-validating workflow for determining the solubility of methylisonicotinate N-oxide.
Materials and Equipment:
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High-purity methylisonicotinate N-oxide
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Analytical grade organic solvents
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Analytical balance (readable to ±0.1 mg)
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Glass vials with PTFE-lined screw caps
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Temperature-controlled orbital shaker or water bath
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Centrifuge or filtration system (e.g., syringe filters, 0.22 µm PTFE)
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Calibrated volumetric flasks and pipettes
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Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Procedure:
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Preparation of the Slurry:
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Add an excess amount of solid methylisonicotinate N-oxide to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
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Record the mass of the added solid.
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Add a known volume or mass of the selected organic solvent to the vial.
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Equilibration:
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Securely cap the vial to prevent solvent evaporation.
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Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
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Agitate the slurry for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typical, but longer times may be necessary.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
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Phase Separation:
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Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to sediment.
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Carefully separate the saturated supernatant from the solid residue. This can be achieved by:
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Centrifugation: Centrifuge the vial at a high speed to pellet the solid.
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Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This method is often preferred as it effectively removes fine particulates.[6]
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Quantification:
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Accurately dilute a known volume or mass of the clear, saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
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Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A calibration curve prepared with known concentrations of methylisonicotinate N-oxide is required for accurate quantification.
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Calculation of Solubility:
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Using the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of methylisonicotinate N-oxide in the original saturated solution.
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Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
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Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion
For researchers and drug development professionals requiring precise quantitative data, this guide provides a rigorous, step-by-step experimental protocol based on the industry-standard shake-flask method. By following this workflow, scientists can confidently generate the reliable solubility data necessary for advancing their research, whether in synthetic chemistry, formulation development, or other scientific disciplines.
References
- Sharma, R., et al. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
-
University of California, Davis. Solubility of Organic Compounds. Available from: [Link].
-
ResearchGate. Thermodynamics of Zn2+ 2-mercaptopyridine-N-oxide and 2-hydroxypyridine-N-oxide interactions: Stability, solubility, activity coefficients and medium effects. Available from: [Link].
-
ResearchGate. Pyridine N-Oxide. Available from: [Link].
-
PubChem. Pyridine N-Oxide. Available from: [Link].
-
Wikipedia. Pyridine-N-oxide. Available from: [Link].
-
International Union of Pure and Applied Chemistry. Solubility Data Series. Available from: [Link].
-
National Center for Biotechnology Information. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Available from: [Link].
-
Beijing Institute of Technology. Solubility measurements and thermodynamic correlation of bis(imino)pyridine-based Cu and Ni complexes in pure solvents. Available from: [Link].
-
ResearchGate. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Available from: [Link].
-
Technical University of Denmark. Modeling the solubility of nitrogen oxides in aqueous solutions for flue gas storage: An EoS approach. Available from: [Link].
-
Patsnap. Comparing Solubility of Nitrogenous Bases in Organic Solvents. Available from: [Link].
-
Stenutz. methyl pyridine-4-carboxylate. Available from: [Link].
-
ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link].
-
Wikipedia. Methyl isonicotinate. Available from: [Link].
-
Shandong Kunda Biotechnology Co Ltd. Methyl Pyridine-4-carboxylate. Available from: [Link].
-
NIST. 4-Pyridinecarboxylic acid, methyl ester. Available from: [Link].
-
PubChem. Methyl isonicotinate. Available from: [Link].
-
MDPI. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Available from: [Link].
-
Watson International Limited. METHYLISONICOTINATE-N-OXIDE CAS 3783-38-8. Available from: [Link].
-
University of Hertfordshire. Methyl isothiocyanate (Ref: SN-32866). Available from: [Link].
-
Loba Chemie. METHYL NICOTINATE EXTRA PURE. Available from: [Link].
-
Cheméo. Pyridine, 4-methoxy-1-oxide-. Available from: [Link].
-
PubMed. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link].
-
Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. Available from: [Link].
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link].
-
J-STAGE. Measurement Technique of Solubility of Metal Oxides in Melts for Controlling the Solid-liquid Interface Reactions at High Temperatures. Available from: [Link].
-
ResearchGate. N-Methylmorpholine N-Oxide. Available from: [Link].
-
Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. Available from: [Link].
